molecular formula C25H20ClFN4OS B607897 GW837016X CAS No. 833473-68-0

GW837016X

Cat. No.: B607897
CAS No.: 833473-68-0
M. Wt: 478.97
InChI Key: FNYHTKUCTLSINN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW837016X (NEU-391) is an alkynyl-substituted thienopyrimidine derivative initially developed as a covalent inhibitor of human ErbB-2 tyrosine kinase. Its repurposing as an antiparasitic agent emerged from drug discovery efforts targeting Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei . The compound demonstrates potent activity against T. brucei (EC50 = 0.26 µM) and other protozoan parasites, including Leishmania major and Trypanosoma cruzi, while maintaining low cytotoxicity in mammalian cell lines (HepG2 and NIH3T3) . In vivo studies in HAT mouse models showed a 50% extension in survival compared to untreated controls . Mechanistically, this compound disrupts trypanosome proliferation by arresting the cell cycle at the G2 phase prior to cytokinesis .

Properties

CAS No.

833473-68-0

Molecular Formula

C25H20ClFN4OS

Molecular Weight

478.97

IUPAC Name

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[(2S)-2-pyrrolidinylethynyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C25H20ClFN4OS/c26-21-12-19(7-9-23(21)32-14-16-3-1-4-17(27)11-16)31-25-24-22(29-15-30-25)13-20(33-24)8-6-18-5-2-10-28-18/h1,3-4,7,9,11-13,15,18,28H,2,5,10,14H2,(H,29,30,31)/t18-/m0/s1

InChI Key

FNYHTKUCTLSINN-SFHVURJKSA-N

SMILES

FC1=CC(COC2=CC=C(NC3=C4C(C=C(C#C[C@H]5NCCC5)S4)=NC=N3)C=C2Cl)=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW837016X;  GW-837016X;  GW 837016X;  NEU-391;  NEU 391;  NEU391

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

GW837016X belongs to a broader class of thienopyrimidines optimized for antiparasitic activity. Below is a detailed comparison with structurally related derivatives and reference drugs:

Key Derivatives of this compound

Compound Target Parasite/Stage EC50 (µM) Selectivity (HepG2 CC50/EC50) Key Findings
This compound T. brucei (bloodstream) 0.26 >38.5 Broad-spectrum activity; extends survival in HAT mice by 50% .
59b L. major (promastigotes) 0.22 Not reported Submicromolar activity against promastigotes but inactive against amastigotes (EC50 >15 µM), limiting therapeutic potential .
59c T. brucei brucei ~0.1* >100 Comparable to suramin (reference drug); no cytotoxicity in HepG2 cells .
59d T. cruzi (amastigotes) 0.5 >20 Matches benznidazole (reference drug) in vitro; potential for Chagas disease therapy .
60b T. cruzi (amastigotes) 0.4 Not reported Similar efficacy to benznidazole but with improved physicochemical properties .
59e L. major (amastigotes) 0.8 Not reported 10-fold less active than amphotericin B; limited clinical relevance .

*EC50 values for 59c approximated from comparative data.

Structural and Functional Insights

  • Alkynyl Substitutions : Derivatives with alkynyl groups at position 6 (e.g., 59c, 60b) exhibit enhanced selectivity and potency against specific parasites. For example, 59c's submicromolar activity against T. brucei correlates with its low cytotoxicity, making it a promising candidate for HAT .
  • Spectrum of Activity : this compound shows broad antiparasitic activity, whereas derivatives like 59d and 60b are specialized for T. cruzi, highlighting scaffold flexibility for target-specific optimization .
  • Pharmacokinetic Limitations : Compounds like 59b and 59e, while potent in vitro, fail against amastigotes or show reduced efficacy compared to reference drugs, underscoring the need for further pharmacokinetic optimization .

Comparison with Reference Drugs

Drug Target Parasite EC50 (µM) Advantages Over this compound Derivatives Limitations Compared to this compound Derivatives
Suramin T. brucei ~0.1 Faster parasiticidal action High toxicity and inability to cross the blood-brain barrier .
Benznidazole T. cruzi 0.5 Clinical validation for Chagas disease Severe side effects and drug resistance .
Amphotericin B L. major (amastigotes) 0.08 Gold standard for leishmaniasis Nephrotoxicity and requirement for intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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GW837016X
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GW837016X

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